TAMRA-PEG8-Me-Tet
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Overview
Description
TAMRA-PEG8-Me-Tet is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units and a tetrazine group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . The incorporation of PEG units enhances its water solubility and biocompatibility, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG8-Me-Tet typically involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process begins with the activation of TAMRA, followed by the attachment of the PEG linker through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG8-Me-Tet primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and efficient, making it suitable for bioconjugation and labeling applications.
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires mild conditions and can be carried out in aqueous or organic solvents. Common reagents include TCO-containing molecules, which react with the tetrazine group in this compound to form stable adducts .
Major Products
The major products formed from the iEDDA reaction are stable conjugates of this compound with TCO-containing molecules. These conjugates retain the fluorescent properties of TAMRA, making them useful for imaging and detection applications .
Scientific Research Applications
TAMRA-PEG8-Me-Tet has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TAMRA-PEG8-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules. The tetrazine group in this compound reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of TAMRA. This enables the detection and imaging of the labeled molecules in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG4-Tet: Similar to this compound but contains only four PEG units, resulting in lower water solubility and biocompatibility.
TAMRA-PEG8-Azide: Contains an azide group instead of a tetrazine group, used for different types of bioconjugation reactions.
Uniqueness
This compound stands out due to its combination of eight PEG units and a tetrazine group, which enhances its water solubility, biocompatibility, and reactivity in iEDDA reactions. This makes it a versatile tool for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C55H72N8O13 |
---|---|
Molecular Weight |
1053.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3 |
InChI Key |
CGGAZZPTOZWKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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